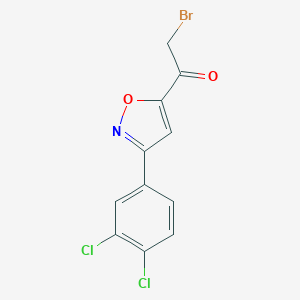

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHLEMYIQJYII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384088 |

Source

|

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-38-0 |

Source

|

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isoxazole derivative, 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. This compound is of significant interest in medicinal chemistry due to its potential as a covalent inhibitor of key biological targets. The presence of a reactive bromoacetyl group and a dichlorophenyl-substituted isoxazole core makes it a valuable tool for probing biological systems and a promising scaffold for drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and quality control of the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |

| Molecular Weight | 334.98 g/mol | [1] |

| CAS Number | 175277-38-0 | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 196-197 °C (for a similar compound) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 4.89 (s, 2H) | [1] |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: ~185 (C=O), 171 (isoxazole C5), 161 (isoxazole C3), 134, 133, 131, 130.5, 128.5, 125.8 (dichlorophenyl C), 97 (isoxazole C4), 30 (CH₂Br) | [2][4] |

| FT-IR (KBr, cm⁻¹) | ~1715 (C=O stretch) | [1] |

| Mass Spectrometry (ESI-MS) | m/z: 333.88 [M-H]⁻, 335.88 [M+H]⁺ (isotopic pattern for Br and Cl) | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of a 3-(3,4-dichlorophenyl)isoxazole precursor. The following is a representative experimental protocol based on established methods for the synthesis of similar isoxazole derivatives.

Materials and Equipment

-

3-(3,4-dichlorophenyl)isoxazole

-

Bromoacetyl bromide

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(3,4-dichlorophenyl)isoxazole in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of triethylamine dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes.

-

Acylation: Dissolve 1.2 equivalents of bromoacetyl bromide in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective. Monitor the fractions by TLC to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Mechanism of Action and Biological Relevance

The biological activity of this compound is largely attributed to the electrophilic nature of the bromoacetyl group. This functional group can act as a "warhead" that covalently modifies nucleophilic residues, most notably cysteine, in the active sites of proteins.[1] This irreversible binding can lead to the potent and selective inhibition of enzyme activity.

Isoxazole-containing compounds have been identified as inhibitors of various protein kinases.[5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The covalent modification of a cysteine residue within the ATP-binding pocket of a kinase is a validated strategy for developing targeted cancer therapies.

While the specific protein targets of this compound have not been definitively identified in the public literature, its structural features suggest it could be a potent inhibitor of protein kinases or other enzymes with a reactive cysteine in their active site, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]

Conclusion

This compound is a synthetically accessible compound with significant potential in chemical biology and drug discovery. Its characterization is well-defined by standard analytical techniques. The presence of the bromoacetyl moiety allows for its use as a covalent probe to identify and study the function of specific protein targets. Further research into the biological activities and molecular targets of this compound is warranted and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound of significant interest in biochemical research and drug discovery. Its unique structural features, notably the reactive bromoacetyl group and the dichlorophenyl moiety, confer a distinct profile of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its chemical characteristics, detailed experimental protocols for property determination, and an exploration of its mechanism of action as a covalent modifier. Furthermore, this guide illustrates potential signaling pathways influenced by isoxazole derivatives and outlines a general workflow for the characterization of such covalent inhibitors, aiming to equip researchers with the foundational knowledge required for its application in experimental settings.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound is limited in publicly accessible literature, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 1-(3-(3,4-dichlorophenyl)isoxazol-5-yl)-2-bromoethan-1-one | --- |

| CAS Number | 175277-38-0 | Chemical Supplier Data[1][2][3] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | Chemical Supplier Data[1][2][3] |

| Molecular Weight | 334.98 g/mol | Chemical Supplier Data[1][2] |

| Melting Point | Not available (predicted) | Prediction |

| Boiling Point | Not available (predicted) | Prediction |

| Solubility | Likely sparingly soluble in water; more soluble in organic solvents like DMF. | Qualitative Assessment[2] |

| pKa | Not available (predicted) | Prediction |

| logP | Not available (predicted) | Prediction |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.

Chemical Reactivity and Mechanism of Action

The primary determinant of the chemical reactivity of this compound is the bromoacetyl group. This functional group acts as a potent electrophile, making the compound an effective alkylating agent.[2] The bromine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, further enhancing the electrophilicity of the α-carbon.

This reactivity enables the compound to form stable covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues and the imidazole group of histidine residues in proteins.[2] This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions, which is the basis for its potential therapeutic effects.

The 3,4-dichlorophenyl moiety also contributes to the molecule's properties, influencing its binding affinity and specificity for target proteins.[2]

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties. These methods are standard in the field and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Assessing the solubility of a compound in various solvents is essential for formulation and in vitro assay development.

Protocol:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Procedure: A known mass of this compound (e.g., 1 mg) is added to a fixed volume of the solvent (e.g., 1 mL) in a vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa influences its solubility, absorption, and distribution.

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The mechanism underlying these activities often involves the modulation of key cellular signaling pathways. Given its nature as an alkylating agent, this compound can be hypothesized to covalently modify and inhibit proteins within these pathways.

Two such pathways that are frequently implicated in inflammation and cancer, and are known to be modulated by various small molecule inhibitors, are the NF-κB and Akt/GSK3β/β-catenin signaling pathways.[4][5][6][7][8][9][10][11][12][13]

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[4][5][6][7][8] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. A covalent inhibitor like this compound could potentially target and inhibit key kinases in this pathway, such as IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and the downregulation of pro-inflammatory and pro-survival gene expression.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is crucial for regulating cell proliferation, survival, and differentiation.[9][10][11][12][13] Its aberrant activation is a common feature of many cancers. Akt, a serine/threonine kinase, can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. Inactivation of GSK3β allows β-catenin to accumulate, translocate to the nucleus, and activate genes that promote cell proliferation. A covalent inhibitor could potentially target Akt or other upstream kinases, preventing the inactivation of GSK3β and thereby promoting the degradation of β-catenin.

Caption: Potential modulation of the Akt/GSK3β/β-catenin pathway.

Experimental Workflow for Characterizing a Covalent Inhibitor

The characterization of a covalent inhibitor like this compound requires a multi-faceted approach to confirm its mechanism of action and identify its molecular target.

Caption: Workflow for characterizing a covalent inhibitor.

Workflow Description:

-

Initial Biochemical Assay: The inhibitory activity of the compound is first assessed in a standard biochemical assay, for instance, by measuring the activity of a purified enzyme in the presence of the inhibitor.

-

Time-Dependent Inhibition Assay: To investigate the possibility of covalent modification, the inhibitor is pre-incubated with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition is characteristic of a covalent inhibitor.

-

Irreversibility Assessment: Experiments such as dialysis or jump-dilution are performed to determine if the inhibition is reversible. If the inhibitory effect is maintained after removal of the free compound, it suggests an irreversible or very slowly reversible covalent modification.

-

Mass Spectrometry Analysis: Mass spectrometry is a powerful tool to confirm covalent bond formation. Analysis of the intact protein after incubation with the inhibitor will show an increase in mass corresponding to the molecular weight of the inhibitor. Peptide mapping, following proteolytic digestion of the protein, can identify the specific amino acid residue that has been modified.

-

Cell-Based Target Engagement Assay: To confirm that the compound engages its target in a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) can be employed. Covalent binding of a ligand often stabilizes the target protein, leading to an increase in its melting temperature.

Conclusion

This compound represents a valuable chemical tool for probing biological systems and a potential starting point for the development of novel therapeutics. Its potent electrophilic nature, conferred by the bromoacetyl group, allows for the covalent modification of protein targets, leading to potent and often irreversible inhibition. While a complete experimental physicochemical profile is yet to be fully elucidated, the information and protocols presented in this guide offer a solid foundation for researchers working with this and similar isoxazole-based compounds. A thorough understanding of its properties and reactivity is paramount for the design of robust experiments and the accurate interpretation of their outcomes in the pursuit of new scientific discoveries and therapeutic interventions.

References

- 1. capotchem.com [capotchem.com]

- 2. This compound | RUO [benchchem.com]

- 3. 175277-38-0 | this compound | Boroncore [boroncore.com]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 9. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jbuon.com [jbuon.com]

The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of isoxazole derivatives, offering critical insights for researchers and drug development professionals in the quest for novel therapeutics.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive review of the current landscape of isoxazole-based drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to equip researchers with the knowledge required to advance the design and development of next-generation isoxazole-containing therapeutics.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of fundamental cellular processes.

Quantitative Anticancer Activity Data

The cytotoxic effects of a wide array of isoxazole derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below, providing a comparative analysis of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Diamino-4-(4'-bromophenylazo) isoxazole | PC3 (Prostate) | 53.96 ± 1.732 | [1] |

| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole | PC3 (Prostate) | 47.27 ± 1.675 | [1] |

| 3,5-Diamino-4-(2'-bromophenylazo) isoxazole | PC3 (Prostate) | 38.63 ± 1.587 | [1] |

| Isoxazoline derivative 4h | A549 (Lung) | 1.51 | [2] |

| Isoxazoline derivative 4i | A549 (Lung) | 1.49 | [2] |

| Isoxazole-linked indole C-glycoside 34 | MDA-MB-231 (Breast) | 22.3 | [3] |

| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [4] |

| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [4] |

| Meisoindigo-isoxazole derivative 11 | MCF-7 (Breast) | 2.3 | [4] |

| Meisoindigo-isoxazole derivative 11 | Hep3B (Liver) | 2.7 | [4] |

| (R)-Carvone-isoxazoline derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test isoxazole derivatives dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.[5]

-

Compound Treatment: The following day, treat the cells with various concentrations of the isoxazole derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several isoxazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. The primary negative regulator of this pathway is the tumor suppressor PTEN, which is often mutated or deleted in cancer.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Isoxazole derivatives have a long history in this field, with several clinically approved drugs.[7] Modern research continues to explore this scaffold for new leads against resistant pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent. The MIC values for various isoxazole derivatives against a panel of bacterial and fungal strains are presented below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 178d | Escherichia coli | 117 | [8] |

| 178e | Escherichia coli | 110 | [8] |

| 178f | Escherichia coli | 95 | [8] |

| 178d | Staphylococcus aureus | 100 | [8] |

| 178e | Staphylococcus aureus | 95 | [8] |

| 4e | Candida albicans | 6-60 | [9] |

| 4g | Candida albicans | 6-60 | [9] |

| 4h | Candida albicans | 6-60 | [9] |

| 4e | Bacillus subtilis | 10-80 | [9] |

| 4e | Escherichia coli | 30-80 | [9] |

| Triazole-Isoxazole Hybrid 7b | Escherichia coli | 15 | [10] |

| Triazole-Isoxazole Hybrid 7b | Pseudomonas aeruginosa | 30 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Isoxazole derivative stock solutions

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Preparation of Dilutions: Prepare serial twofold dilutions of the isoxazole derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| IXZ3 | - | 0.95 | [11] |

| ODZ2 | - | 0.48 | [11] |

| PYZ16 | >5.58 | 0.52 | [11] |

| PYZ19 | - | 5.01 | [11] |

| PYZ20 | - | 0.33 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[12]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Test isoxazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isoxazole derivatives or the standard drug to the rats, typically via oral gavage.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group (vehicle-treated).

Key Signaling Pathways in Anti-inflammatory Activity

COX Inhibition: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Many isoxazole derivatives have been developed as selective COX-2 inhibitors, which are thought to have a better gastrointestinal safety profile compared to non-selective NSAIDs.[15]

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases, as well as cancer. Some isoxazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[16]

Antiviral Activity: A Frontier for New Discoveries

While less explored than their other biological activities, isoxazole derivatives have shown encouraging results as antiviral agents. Their potential to inhibit viral replication and other key viral processes makes them an attractive scaffold for the development of new treatments for a range of viral infections.

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that gives half of its maximal response.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| KR-26827 | Zika Virus (ZIKV) | Vero E6 | 1.35 | [17] |

| 6a | Zika Virus (ZIKV) | Vero E6 | 5.3 | [17] |

| Carbazole derivative 17 | Zika Virus (ZIKV) | HuH-7 | 1.25 | [17] |

| Andrographolide derivative 17B | Zika Virus (ZIKV) | Vero | 4.5 | [17] |

Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities and tunable physicochemical properties of isoxazole derivatives make them highly attractive for addressing a wide range of unmet medical needs. Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective isoxazole derivatives.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which isoxazole derivatives exert their effects will facilitate the identification of novel drug targets and the development of more effective therapeutic strategies.

-

Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is crucial for their successful translation into clinical candidates.

-

Combination Therapies: Exploring the synergistic effects of isoxazole derivatives with existing drugs could lead to more effective treatment regimens with reduced side effects.

By leveraging the wealth of existing knowledge and embracing innovative drug discovery approaches, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Isoxazole-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of various non-covalent interactions, which has led to its incorporation into numerous therapeutic agents. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, primarily by acting as potent enzyme inhibitors. This guide provides a technical overview of the discovery, synthesis, and evaluation of isoxazole-based enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Key Enzyme Targets and Structure-Activity Relationships (SAR)

The versatility of the isoxazole scaffold allows for its application against a diverse range of enzyme targets. Structural modifications to the isoxazole core are crucial for enhancing pharmacological properties and achieving selectivity.

1.1. Cyclooxygenase (COX) Inhibitors

Isoxazole derivatives are prominent in the development of anti-inflammatory drugs that target cyclooxygenase enzymes (COX-1 and COX-2). The diarylisoxazole scaffold is found in several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The Coxib family of drugs, which includes isoxazole-containing compounds like Valdecoxib, are known for their significant selectivity towards COX-2, which can reduce gastrointestinal side effects associated with non-selective COX inhibition.

-

SAR Insights: The nature and position of substituents on the aryl rings attached to the isoxazole core heavily influence potency and selectivity for COX-2 over COX-1. For instance, specific substitutions can enhance interactions with the active site of the COX-2 enzyme.

1.2. Monoamine Oxidase (MAO) Inhibitors

MAO enzymes are critical targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. Isoxazole derivatives, particularly 3,5-diaryl-4,5-dihydroisoxazoles, have been identified as potent and selective inhibitors of the MAO-B isoform, with activity in the nanomolar range.

-

SAR Insights: The presence of two aryl substituents on the dihydroisoxazole nucleus appears essential for MAO-B selectivity and potent inhibition. The substitution pattern on these aryl rings is a key determinant of activity; for example, a 3,4-dichlorophenyl moiety at position 5 of the dihydro-isoxazole ring has been shown to be highly effective.

1.3. Protein Kinase Inhibitors

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Isoxazole-based compounds have been developed as inhibitors for several kinases.

-

c-Jun N-terminal Kinases (JNKs): Isoxazole derivatives have been developed as highly potent JNK1/3 inhibitors. Optimization of the scaffold can lead to greatly improved selectivity over other kinases like p38.

-

Casein Kinase 1 (CK1): Modification of 3,4-diaryl-isoxazole structures with chiral pyrrolidine scaffolds has led to potent and selective CK1 inhibitors. These modifications are designed to extend the pharmacophore towards the ribose pocket of the ATP binding site.

-

Protein Kinase C (PKC): Novel isoxazolo[4,5-e]triazepine derivatives have been synthesized and evaluated as potential PKC inhibitors, showing significant antitumor activity.

General Synthesis Strategies

A common and effective method for synthesizing isoxazole derivatives involves the cyclization of chalcones. This multi-step process is adaptable for creating a diverse library of substituted isoxazoles.

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone, known as a chalcone.

-

Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent. A base, such as sodium ethoxide or sodium acetate, facilitates the cyclization reaction to form the final 3,5-disubstituted isoxazole derivative.

Ultrasound irradiation has been employed as a green chemistry approach to accelerate these reactions and improve yields.

Quantitative Data Summary

The inhibitory activity of isoxazole derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

Table 1: Isoxazole-Based Cyclooxygenase (COX) Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound A13 | COX-1 | 0.064 | 4.63 | |

| COX-2 | 0.013 | |||

| Compound C6 | COX-2 | 0.55 | >61 | |

| Compound C5 | COX-2 | 0.85 | >41 | |

| IXZ3 | COX-2 | 0.95 | - | |

| Celecoxib (Standard) | COX-2 | 0.30 | >4300 |

Table 2: Isoxazole-Based Monoamine Oxidase (MAO) Inhibitors

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 2-methylbenzo[d]oxazole (1d) | MAO-B | 0.0023 | |

| 2-methylbenzo[d]oxazole (2e) | MAO-B | 0.0033 | |

| 2-methylbenzo[d]oxazole (2e) | MAO-A | 0.592 | |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | |

| MAO-A | 43.3 | ||

| Conjugated Dienone (CD14) | MAO-B | 0.036 |

Table 3: Isoxazole-Based Protein Kinase & Other Enzyme Inhibitors

| Compound ID | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference |

| Compound 27 | JNK (cell-based) | 1500 | |

| Compound 29 | JNK3 (biochemical) | 24 | |

| Ether 3 | RORγt | 12 | |

| trans-alkene 6 | RORγt | 7.4 | |

| Compound 39 | FAAH | 88 | |

| OL-135 (2b) | FAAH | 4.7 (Kᵢ) | |

| 5hh | FAAH | 0.9 (Kᵢ) |

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing the complex processes in drug discovery.

Caption: A generalized workflow for isoxazole-based drug discovery.

Caption: Common synthetic route for isoxazole derivatives via a chalcone intermediate.

In Silico Prediction of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a small molecule with potential therapeutic applications owing to its reactive bromoacetyl group, which can form covalent bonds with nucleophilic residues in protein targets. This technical guide outlines a hypothetical in silico approach to identify and characterize the potential protein targets of this compound. By leveraging covalent reverse docking and molecular dynamics simulations, we can predict and analyze the interactions of this compound with a range of human proteins. This guide provides a detailed methodology for such a predictive study, presents hypothetical results for key cancer-related targets, and illustrates the relevant biological pathways and experimental workflows.

Introduction

This compound is an isoxazole derivative characterized by a highly electrophilic bromoacetyl moiety. This functional group is known to react with nucleophilic amino acid residues, such as cysteine, within protein active sites, leading to irreversible covalent inhibition. The dichlorophenyl group contributes to the compound's binding affinity and specificity. The isoxazole scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for various therapeutic areas, including oncology.

Given the covalent nature of its interactions, identifying the protein targets of this compound is crucial for understanding its mechanism of action, potential therapeutic efficacy, and off-target effects. In silico target prediction, or "target fishing," offers a rapid and cost-effective approach to generate hypotheses about a compound's biological targets before extensive experimental validation.

This guide details a hypothetical in silico study to predict the targets of this compound, focusing on a curated panel of proteins known to be relevant in cancer and other diseases and to be susceptible to covalent inhibition.

Hypothetical In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound involves several computational steps, beginning with the preparation of the ligand and a library of potential protein targets, followed by covalent docking, and refinement of the results.

Experimental Protocols (Hypothetical)

This section provides detailed, hypothetical protocols for the key in silico experiments.

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of this compound was sketched using MarvinSketch.

-

The 3D structure was generated and optimized using the MMFF94 force field in Avogadro.

-

The final structure was saved in PDBQT format for AutoDock or MOL2 format for GOLD.

Protein Target Library Preparation:

-

A curated library of human protein structures was downloaded from the Protein Data Bank (PDB). This library included proteins known to be involved in cancer signaling pathways and containing reactive cysteine residues.

-

For each protein, water molecules and non-essential ligands were removed.

-

Polar hydrogen atoms were added, and Gasteiger charges were assigned using AutoDockTools.

-

The prepared protein structures were saved in PDBQT format.

Covalent Docking Protocol using AutoDock

A flexible side-chain approach was employed for covalent docking in AutoDock 4.2.

-

Receptor and Ligand Preparation: The target protein was prepared as described above. The ligand was modified to include the reactive cysteine residue of the target protein, creating a single "flexible residue" ligand.

-

Grid Box Definition: A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the active site cysteine of the target protein.

-

Docking Parameter File (.dpf) Generation: The Lamarckian Genetic Algorithm (LGA) was selected for the conformational search. The number of GA runs was set to 100.

-

Running the Docking Simulation: The covalent docking simulation was initiated using the autodock4 executable.

-

Analysis of Results: The docking results were clustered and ranked based on the predicted binding energy. Poses with the lowest binding energy were visually inspected for key interactions.

Covalent Docking Protocol using GOLD

-

Protein and Ligand Preparation: The protein was prepared by adding hydrogens and defining the active site. The ligand was prepared in a MOL2 file format.

-

Covalent Docking Setup in Hermes: The covalent docking wizard in the Hermes interface was used. The reactive cysteine residue in the protein and the bromoacetyl group in the ligand were defined as the points of covalent attachment.

-

Scoring Function: The ChemPLP scoring function was selected.

-

Running the Docking: The docking was run with standard search efficiency.

-

Pose Analysis: The resulting docked poses were analyzed based on their fitness scores and visualized to examine the covalent and non-covalent interactions.

Hypothetical Results: Predicted Targets and Binding Scores

The following tables summarize the hypothetical quantitative data from the in silico screening of this compound against a panel of selected cancer-related proteins. These results are for illustrative purposes only and do not represent experimentally validated data.

Table 1: Hypothetical Covalent Docking Scores (AutoDock)

| Protein Target | PDB ID | Reactive Cysteine | Predicted Binding Energy (kcal/mol) |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 1U8F | Cys152 | -9.8 |

| Histone Deacetylase 1 (HDAC1) | 4BKX | Cys261 | -8.5 |

| Estrogen Receptor Alpha (ERα) | 1A52 | Cys417 | -7.9 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cys797 | -9.2 |

| Bruton's Tyrosine Kinase (BTK) | 3GEN | Cys481 | -8.8 |

Table 2: Hypothetical Covalent Docking Fitness Scores (GOLD)

| Protein Target | PDB ID | Reactive Cysteine | ChemPLP Fitness Score |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 1U8F | Cys152 | 85.2 |

| Histone Deacetylase 1 (HDAC1) | 4BKX | Cys261 | 78.9 |

| Estrogen Receptor Alpha (ERα) | 1A52 | Cys417 | 72.5 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cys797 | 89.7 |

| Bruton's Tyrosine Kinase (BTK) | 3GEN | Cys481 | 81.3 |

Discussion of Potential Targets and Associated Signaling Pathways

The hypothetical results suggest that this compound may target several key proteins involved in cancer progression.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in glycolysis, but it also plays a role in apoptosis. Inhibition of GAPDH can disrupt cellular metabolism and induce programmed cell death.

Histone Deacetylase 1 (HDAC1)

HDAC1 is a class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes.

Estrogen Receptor Alpha (ERα)

ERα is a key driver in the majority of breast cancers. It functions as a ligand-activated transcription factor (genomic pathway) and can also mediate rapid signaling from the cell membrane (non-genomic pathway).

Conclusion

This technical guide has outlined a hypothetical yet plausible in silico strategy for identifying and characterizing the protein targets of the covalent inhibitor this compound. The described workflow, from ligand and protein preparation to covalent docking and pathway analysis, provides a framework for generating testable hypotheses regarding the compound's mechanism of action. The hypothetical results suggest that this compound may interact with several key proteins in cancer biology, including GAPDH, HDAC1, and ERα. Further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, would be necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

"structural elucidation of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole using NMR and mass spectrometry"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of the novel compound 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), present predicted spectral data, and outline the logical workflow for confirming the molecule's constitution. This compound, featuring a reactive bromoacetyl group and a dichlorophenyl moiety, is of interest for its potential as a versatile alkylating agent in biochemical research, particularly for targeting cysteine residues in enzymes.[1]

Predicted Spectroscopic Data

While experimental data for the target compound is not publicly available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated major mass spectrometry fragments. These predictions are based on established principles of NMR and MS, and on spectral data from analogous structures, including 3,5-diarylisoxazoles, compounds with a 3,4-dichlorophenyl group, and molecules containing a bromoacetyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Isoxazole Ring | |||

| H-4 | ~6.8 - 7.2 | ~97 - 105 | The isoxazole proton typically appears as a singlet in this region.[2] |

| C-3 | - | ~162 - 165 | Quaternary carbon of the isoxazole ring, deshielded by the nitrogen atom and the aromatic ring. |

| C-4 | - | ~97 - 105 | Carbon bearing the isoxazole proton. |

| C-5 | - | ~170 - 173 | Quaternary carbon of the isoxazole ring, deshielded by the adjacent carbonyl group. |

| Bromoacetyl Group | |||

| -CH₂Br | ~4.5 - 5.0 (singlet) | ~30 - 35 | The methylene protons are deshielded by the adjacent carbonyl and bromine atom. |

| -C=O | - | ~185 - 195 | The carbonyl carbon of the ketone is significantly deshielded. |

| 3,4-Dichlorophenyl Group | |||

| H-2' | ~7.8 - 8.0 (doublet) | ~128 - 130 | Aromatic proton ortho to the isoxazole ring. |

| H-5' | ~7.6 - 7.8 (doublet of doublets) | ~130 - 132 | Aromatic proton with coupling to H-2' and H-6'. |

| H-6' | ~7.5 - 7.7 (doublet) | ~132 - 134 | Aromatic proton meta to the isoxazole ring. |

| C-1' | - | ~128 - 130 | Quaternary carbon attached to the isoxazole ring. |

| C-2' | - | ~128 - 130 | |

| C-3' | - | ~133 - 135 | Carbon bearing a chlorine atom. |

| C-4' | - | ~134 - 136 | Carbon bearing a chlorine atom. |

| C-5' | - | ~130 - 132 | |

| C-6' | - | ~132 - 134 |

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) and Fragmentation Data

| Ion | Predicted m/z | Formula | Description |

| [M]⁺ | 332.9190 | C₁₁H₆BrCl₂NO₂ | Molecular ion with ⁷⁹Br and ³⁵Cl isotopes. |

| [M+2]⁺ | 334.9161 | C₁₁H₆BrCl₂NO₂ | Isotopic peak due to one ³⁷Cl or ⁸¹Br. |

| [M+4]⁺ | 336.9131 | C₁₁H₆BrCl₂NO₂ | Isotopic peak due to two ³⁷Cl or one ³⁷Cl and one ⁸¹Br. |

| [M-Br]⁺ | 253.9772 | C₁₁H₆Cl₂NO₂ | Loss of the bromine radical. |

| [M-COCH₂Br]⁺ | 212.9692 | C₉H₄Cl₂N | Cleavage of the bromoacetyl group. |

| [C₉H₄Cl₂N]⁺ | 212.9692 | C₉H₄Cl₂N | Fragment corresponding to the 3-(3,4-dichlorophenyl)isoxazole core. |

| [C₆H₃Cl₂]⁺ | 144.9610 | C₆H₃Cl₂ | Dichlorophenyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Ensure the sample is fully dissolved; sonication can be used if necessary.[3]

2.1.2. 1D NMR (¹H and ¹³C)

-

Acquire a ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integrals of the protons.

-

Acquire a ¹³C NMR spectrum to identify the number of chemically distinct carbons.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.1.3. 2D NMR (COSY and HSQC/HMBC)

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning protons on the dichlorophenyl ring by revealing the coupling network between adjacent protons.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the direct assignment of carbon signals based on the already assigned proton signals.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is critical for connecting the different fragments of the molecule, such as linking the bromoacetyl group to the isoxazole ring and the dichlorophenyl group to the isoxazole ring.[3]

Mass Spectrometry (MS)

2.2.1. Sample Preparation

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

2.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Utilize an electrospray ionization (ESI) source to generate molecular ions.

-

Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.[3]

-

The accurate mass measurement allows for the determination of the elemental formula of the compound.[3]

2.2.3. Tandem Mass Spectrometry (MS/MS)

-

Select the molecular ion for fragmentation.

-

Induce fragmentation through collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to gain structural information. The fragmentation pattern of 3,5-diarylisoxazoles often involves the cleavage of the N-O bond.[2]

Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation process.

Caption: Experimental workflow for the structural elucidation of the target molecule.

Caption: Logical relationships in the interpretation of spectral data.

References

Exploring the Chemical Reactivity of the Bromoacetyl Group in Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the bromoacetyl group when attached to an isoxazole core. Isoxazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] The incorporation of a bromoacetyl moiety introduces a highly versatile and reactive handle, enabling a wide range of chemical modifications, from the synthesis of complex fused heterocyclic systems to the bioconjugation of therapeutic molecules.[3][4]

Core Principles of Reactivity

The chemical behavior of the bromoacetyl group is primarily defined by the α-haloketone functionality. The reactivity of this group is significantly enhanced compared to simple alkyl halides. This heightened reactivity is attributed to the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and renders the α-carbon highly electrophilic.[5]

Primary Reaction Mechanism: SN2 Nucleophilic Substitution

The bromoacetyl group predominantly reacts via a bimolecular nucleophilic substitution (SN2) pathway.[6] In this mechanism, a nucleophile directly attacks the electron-deficient α-carbon, leading to the displacement of the bromide ion in a single, concerted step. SN1 reactions are generally unfavorable for α-halocarbonyl compounds because they would proceed through a less stable α-carbocation intermediate.[6]

The general SN2 reaction can be visualized as follows:

Side Reactions

While SN2 substitution is the dominant pathway, the choice of nucleophile and reaction conditions is critical. The use of strong, basic nucleophiles can lead to the abstraction of the α-hydrogens, which are acidic due to the influence of both the carbonyl and the bromine atom.[6][7] This generates an α-haloenolate ion, which can participate in other side reactions, potentially reducing the yield of the desired substitution product.[6] Therefore, less basic nucleophiles are generally preferred for clean substitution reactions.[6]

Reactions with Key Nucleophiles

The electrophilic nature of the bromoacetyl group allows it to react with a wide array of nucleophiles. This versatility is foundational to its use in constructing more complex molecules and bioconjugates.

2.1. Reaction with Thiol Nucleophiles (Thioether Formation)

The reaction of bromoacetyl groups with thiols (e.g., cysteine residues in peptides) is a cornerstone of bioconjugation chemistry.[4][8] This reaction is highly efficient and chemoselective, forming a stable thioether bond.

A key aspect of this reaction is its pH dependence. While the maleimide functional group is often used for thiol conjugation at a near-neutral pH of 6.5, the bromoacetyl group exhibits significantly slower reactivity under these conditions. However, at a higher pH (e.g., 9.0), the bromoacetyl group reacts efficiently with thiols.[8] This differential reactivity allows for sequential or orthogonal labeling strategies.[8] Importantly, even at pH 9.0, the bromoacetyl moiety retains high chemoselectivity for thiols over other nucleophilic groups found in peptides, such as amines or imidazoles.[8]

2.2. Reaction with Amine Nucleophiles (α-Aminoketone Formation)

Primary and secondary amines react with bromoacetyl isoxazoles to yield α-aminoketones. This reaction is fundamental for introducing nitrogen-containing substituents. When bifunctional nucleophiles are used, this can be a key step in the synthesis of fused heterocyclic systems.[3]

2.3. Hantzsch Thiazole Synthesis

A classic application of α-haloketones is the Hantzsch thiazole synthesis.[3] In this reaction, a bromoacetyl isoxazole can react with a thiourea or thioamide to construct a thiazole ring fused or linked to the isoxazole core, a common strategy in the design of new therapeutic agents.[3][9]

Quantitative Data Summary

The reactivity of the bromoacetyl group can be quantitatively assessed through kinetic studies. The tables below summarize key reactivity parameters and conditions.

Table 1: pH-Dependent Reactivity of Bromoacetyl vs. Maleimide with Thiols

| Functional Group | Optimal pH for Thiol Reaction | Relative Rate Constant (vs. Maleimide at pH 6.5) | Chemoselectivity | Citation |

|---|---|---|---|---|

| Maleimide | 6.5 - 7.5 | 1 (Reference) | High for Thiols | [8] |

| Bromoacetyl | 8.5 - 9.0 | 100-1000x slower at pH 6.5 | High for Thiols over Amines/Imidazoles |[8] |

Table 2: Second-Order Rate Constants for Reaction of Ethyl Bromoacetate with Nucleophiles Note: Ethyl bromoacetate is used as a proxy to demonstrate the relative reactivity of the bromoacetyl group with different nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹ sec⁻¹) | Citation |

|---|---|---|---|---|

| Phenoxyacetate Ion | 90% Acetone (aq) | 40 | ~1.23 x 10⁻³ | [10] |

| Benzoate Ion | 90% Acetone (aq) | 40 | Varies with substituent | [10] |

| Thiophenoxide Ion | Methanol | 25 | Significantly faster than carboxylates | N/A |

Electron-releasing groups on the nucleophile generally accelerate the reaction, while electron-withdrawing groups retard it, consistent with the SN2 mechanism.[10]

Experimental Protocols

Protocol 1: Synthesis of N-(Isoxazol-3-yl)-2-bromoacetamide

This protocol describes a general method for the bromoacetylation of an amino-isoxazole.

-

Reagents & Materials: 3-amino-5-methylisoxazole, Bromoacetyl bromide, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Rotary evaporator, Standard glassware.

-

Procedure: a. Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (1.2 eq) to the solution and stir for 5 minutes. d. Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution. Caution: Bromoacetyl bromide is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment. e. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. h. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(5-methylisoxazol-3-yl)-2-bromoacetamide.

Protocol 2: Conjugation of a Bromoacetyl Isoxazole to a Cysteine-Containing Peptide

This protocol outlines the selective conjugation to a peptide's thiol group.[8][11]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Bromoacetyl)-3-phenylisoxazole|CAS 14731-14-7 [benchchem.com]

- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 7. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

A Technical Guide to the Therapeutic Potential of Dichlorophenyl-Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of a dichlorophenyl moiety to this scaffold has been shown to confer a wide range of potent biological activities. This technical guide provides a comprehensive overview of the current research on dichlorophenyl-substituted isoxazoles, focusing on their potential therapeutic applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications

Dichlorophenyl-substituted isoxazoles have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][5][6] The dichloro-phenyl substitution is often associated with an increase in anticancer activity.[4]

Mechanism of Action

The anticancer effects of these compounds are attributed to several mechanisms of action, including the inhibition of key enzymes and proteins involved in cancer progression, such as Histone Deacetylases (HDACs), Heat Shock Protein 90 (HSP90), and tyrosine kinases.[5][6][7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various dichlorophenyl-substituted isoxazole derivatives against different human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |

| Id | 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazole | MDA-MB-231 (Breast) | SRB Assay | GI50 | 46.3 µg/mL | [8] |

| 5c | Thiouracil-tethered triazole with 3,4-dichlorophenyl | MCF-7 (Breast) | Not Specified | IC50 | 11.31 µM | [7] |

| 5e | Thiouracil-tethered triazole with 3,4-dichlorophenyl | MCF-7 (Breast) | Not Specified | IC50 | 5.85 µM | [7] |

| 5h | 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine | MCF-7 (Breast) | Not Specified | IC50 | 8.754 µM | [7] |

Experimental Protocols

1.3.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and incubated to allow for attachment.[8]

-

Compound Treatment: Cells are treated with the test compounds at various concentrations (e.g., 10 to 80 µg/mL) for a specified period.[8]

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated.

Visualized Workflow: Anticancer Screening

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. espublisher.com [espublisher.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

Understanding the Structure-Activity Relationship (SAR) of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a reactive chemical probe with significant potential in drug discovery and chemical biology. Its isoxazole core, substituted with a dichlorophenyl ring and a bromoacetyl group, confers a unique combination of structural features that govern its biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action as a covalent inhibitor, outlining experimental protocols for its synthesis and evaluation, and discussing strategies for identifying its biological targets. The information presented herein is intended to serve as a comprehensive resource for researchers aiming to utilize or further develop this and related compounds for therapeutic or research applications.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, is a member of this family distinguished by two key structural motifs: the 3-(3,4-dichlorophenyl) group and the 5-(bromoacetyl) group. The dichlorophenyl moiety is known to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in target recognition and binding affinity.[3] The bromoacetyl group, on the other hand, is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, leading to irreversible inhibition of their function.[4] This covalent mechanism of action can offer advantages in terms of potency and duration of action.

This guide will systematically deconstruct the SAR of this compound, providing a framework for understanding how modifications to its structure can modulate its biological effects.

Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is the covalent modification of protein targets.[4] The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues with available lone pairs of electrons, most notably the thiol group of cysteine.

The process can be visualized as a two-step mechanism:

-

Non-covalent Binding: The isoxazole core and the 3,4-dichlorophenyl ring facilitate initial, reversible binding to a protein's active or allosteric site. This binding is driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, and potentially halogen bonding.

-

Covalent Bond Formation: Once positioned correctly within the binding pocket, the bromoacetyl "warhead" reacts with a nearby nucleophilic residue, typically a cysteine, to form a stable covalent bond. This irreversible modification permanently alters the protein's structure and function.

Figure 1: Covalent Inhibition Mechanism.

Structure-Activity Relationship (SAR)

The Role of the 3-Aryl Substituent

The nature and substitution pattern of the aryl ring at the 3-position of the isoxazole core significantly impact activity.

-

Lipophilicity and Binding: The 3,4-dichloro substitution on the phenyl ring increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket.

-

Electronic Effects: Electron-withdrawing groups, such as chlorine, on the phenyl ring can influence the electronic properties of the isoxazole ring and potentially modulate the reactivity of the bromoacetyl group.

-

Substitution Pattern: The position of substituents on the phenyl ring is critical for optimal binding. Studies on other 3,5-diarylisoxazoles have shown that the substitution pattern can dramatically alter biological activity.

The 5-Haloacetyl "Warhead"

The bromoacetyl group is the key reactive moiety responsible for covalent bond formation.

-

Electrophilicity: The electrophilicity of the haloacetyl group is crucial for its reactivity. The reactivity generally follows the order: iodoacetyl > bromoacetyl > chloroacetyl. While more reactive warheads can lead to faster inhibition, they may also result in greater off-target effects.

-

Leaving Group: The halogen atom acts as a leaving group during the nucleophilic substitution reaction with a protein residue. Bromine is a good leaving group, balancing reactivity and stability.

The Isoxazole Scaffold

The isoxazole ring serves as a rigid scaffold to orient the aryl substituent and the reactive warhead. Its aromatic nature contributes to the overall stability of the molecule.

Inferred Quantitative SAR

The following table presents a hypothetical SAR for analogs of this compound based on general principles observed in related compound series. The IC50 values are illustrative and intended to demonstrate potential trends.

| Compound ID | 3-Aryl Substituent | 5-Acyl Substituent | Inferred IC50 (µM) | Rationale |

| Target | 3,4-Dichlorophenyl | Bromoacetyl | ~1-5 | Baseline activity with good lipophilicity and a reactive warhead. |

| Analog 1 | 4-Chlorophenyl | Bromoacetyl | ~5-10 | Reduced lipophilicity may decrease binding affinity. |

| Analog 2 | 4-Methoxyphenyl | Bromoacetyl | >20 | Electron-donating group may reduce warhead reactivity or alter binding. |

| Analog 3 | Phenyl | Bromoacetyl | ~10-20 | Lower lipophilicity compared to the dichlorophenyl analog. |

| Analog 4 | 3,4-Dichlorophenyl | Chloroacetyl | ~10-15 | Chloro is a poorer leaving group than bromo, leading to lower reactivity. |

| Analog 5 | 3,4-Dichlorophenyl | Acetyl | >50 | Lacks a leaving group, preventing covalent bond formation (non-covalent binding only). |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from a substituted acetophenone.

Figure 2: Synthetic Workflow.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 3,4-dichloroacetophenone (1 equivalent) and an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal, 1.2 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., pyrrolidine).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chalcone intermediate.

Step 2: Synthesis of 3-(3,4-Dichlorophenyl)isoxazole

-

Dissolve the chalcone intermediate (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, 2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 3-(3,4-dichlorophenyl)isoxazole.

Step 3: Synthesis of this compound

-

To a solution of 3-(3,4-dichlorophenyl)isoxazole (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum trichloride, 1.2 equivalents) at 0 °C.

-

Slowly add bromoacetyl bromide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-